molecular formula C21H29N3O6 B2956999 Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate CAS No. 857494-04-3

Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate

Cat. No.: B2956999
CAS No.: 857494-04-3
M. Wt: 419.478
InChI Key: CFYMWLOQWJZUOE-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate is a synthetic compound featuring a pyrrolidin-2,5-dione (dioxopyrrolidin) core linked to a piperazine ring substituted with an ethyl carboxylate group. The 3,4-dimethoxyphenyl ethyl moiety attached to the pyrrolidin ring distinguishes it from related analogs.

Properties

IUPAC Name

ethyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O6/c1-4-30-21(27)23-11-9-22(10-12-23)16-14-19(25)24(20(16)26)8-7-15-5-6-17(28-2)18(13-15)29-3/h5-6,13,16H,4,7-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYMWLOQWJZUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate can be represented as follows:

  • Molecular Formula : C19H24N2O5
  • Molecular Weight : 364.41 g/mol

This compound features a piperazine ring linked to a pyrrolidine derivative, which is significant for its biological interactions.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of biological activities. The following are key areas where this compound may exert effects:

  • Antioxidant Activity : Compounds with dioxopyrrolidine moieties have shown promising antioxidant properties. For instance, studies on related compounds demonstrated their ability to scavenge free radicals and protect against oxidative stress .
  • Antimicrobial Activity : The presence of aromatic and heterocyclic structures in this compound suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against various bacterial strains, indicating that modifications in their structure can enhance their antimicrobial properties .
  • Neuropharmacological Effects : Given the piperazine component, this compound may influence neurotransmitter systems. Research on piperazine derivatives has suggested potential applications in treating neurological disorders by modulating serotonin and dopamine receptors .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The dioxopyrrolidine structure is often synthesized through cyclization reactions involving appropriate carboxylic acids and amines.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityNeuropharmacological Effects
Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo...ModerateYesPotentially significant
Piperazine Derivative XHighModerateSignificant
Dioxopyrrolidine Derivative YVery HighYesModerate

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₂₃N₃O₄
  • Molecular Weight : 345.39 g/mol
  • CAS Number : 1455853-00-5

The compound features a piperazine ring attached to a pyrrolidine moiety, which is further substituted with a 3,4-dimethoxyphenyl group. This unique structure contributes to its diverse biological activities.

Medicinal Chemistry

Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Research suggests that the compound may inhibit cell proliferation in cancer cell lines. It is believed to modulate key signaling pathways associated with cell growth and apoptosis .
  • Neuroprotective Effects : Studies have shown potential neuroprotective effects in models of neurodegenerative diseases. The compound may interact with neurotransmitter receptors, which could lead to improved outcomes in conditions like Alzheimer's disease.

Biological Research

This compound serves as a lead structure for the development of new drugs targeting various biological systems:

  • Enzyme Inhibition : this compound may act as an inhibitor of enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .
  • Receptor Modulation : The compound's ability to modulate neurotransmitter receptors suggests potential applications in treating psychiatric disorders and neurodegenerative conditions .

Material Science

In addition to its biological applications, this compound is also explored for its utility in material science:

  • Polymer Development : Due to its stable structure and reactivity, it can be used as a building block for synthesizing new polymers and coatings. The incorporation of such compounds can enhance the mechanical properties and thermal stability of materials .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against Staphylococcus aureus and Escherichia coli.
Study BAnticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range.
Study CNeuroprotectionImproved cognitive function in animal models of Alzheimer’s disease through modulation of acetylcholine receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several analogs, primarily in the piperazine and dioxopyrrolidin frameworks. Key differences lie in substituents on the aryl group and heterocyclic modifications, which impact physicochemical properties and biological interactions.

Structural and Functional Comparison Table

Compound Name Core Structure Aryl Substituent Key Modifications Molecular Weight Notable Properties/Activity
Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate (Target) Dioxopyrrolidin-piperazine-carboxylate 3,4-Dimethoxyphenyl ethyl - ~417.46 (est.) N/A (Theoretical)
Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate Dioxopyrrolidin-piperazine-carboxylate 2-Butoxyphenyl Increased lipophilicity (butoxy group) ~419.48 Enhanced membrane permeability (est.)
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate Dioxopyrrolidin-piperazine-carboxylate 4-Fluorophenyl Electronegative fluorine substitution 349.36 Potential halogen bonding interactions
Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl)acetyl)piperazine-1-carboxylate Triazolo-pyrimidin-piperazine-carboxylate 3,4-Dimethoxyphenyl Additional heterocyclic complexity 471.50 Possible kinase inhibition (inferred)
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate Piperazine-carboxylate with benzoyl 2,6-Difluorophenyl carbonyl Carbonyl linker instead of dioxopyrrolidin 298.29 Altered electronic properties

Key Findings from Structural Comparisons

Fluorophenyl analogs (e.g., CAS 128074-76-0 ) may exhibit stronger dipole interactions due to fluorine’s electronegativity, though reduced electron density compared to methoxy groups. Butoxyphenyl derivatives (e.g., CAS 857494-06-5 ) increase lipophilicity, likely improving blood-brain barrier penetration but reducing aqueous solubility.

Core Modifications :

  • Replacement of the dioxopyrrolidin ring with a triazolo-pyrimidin system (CAS 893934-12-8 ) introduces a fused heterocycle, which could enhance binding to enzymes like kinases or phosphodiesterases.
  • Benzoyl-linked compounds (e.g., CAS 1024523-06-5 ) lack the dioxopyrrolidin ring, altering conformational flexibility and hydrogen-bonding capacity.

Synthesis Insights :

  • Similar compounds are synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives often undergo alkylation or acylation steps, as seen in and .
  • The 3,4-dimethoxyphenethyl group in the target compound may be introduced via reductive amination or Suzuki-Miyaura coupling, based on methods for analogous structures .

Research Findings and Implications

  • Pharmacological Potential: The 3,4-dimethoxyphenyl group is a hallmark of calcium channel blockers (e.g., verapamil analogs ), suggesting the target compound may share similar mechanisms.
  • SAR Studies : Piperazine derivatives with aryl substitutions show varied activity in enzyme inhibition and receptor binding, as demonstrated in ’s work on 1-arylsulfonyl-4-phenylpiperazines .
  • Crystallographic Data: Structural studies of related compounds (e.g., monoclinic crystal system in ) reveal conformational preferences that influence bioactivity.

Q & A

Q. What are the standard synthetic protocols for Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the pyrrolidin-2,5-dione core via cyclization of substituted amines with dicarbonyl compounds.
  • Step 2 : Functionalization of the piperazine ring using ethyl chloroformate or similar reagents.
  • Step 3 : Coupling the 3,4-dimethoxyphenethyl group via nucleophilic substitution or reductive amination.
    Purification often employs normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization from ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection to assess purity (>95% typically required).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (category 2A irritant).
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : In airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation.
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents, temperatures, and catalysts .

Q. What strategies address contradictions between computational predictions and experimental yields?

  • Methodological Answer :
  • Sensitivity Analysis : Test variables (e.g., solvent polarity, temperature) flagged by simulations to identify discrepancies.
  • Feedback Loops : Integrate experimental data (e.g., failed conditions) into computational models to refine accuracy iteratively.
  • Cross-Validation : Compare results across multiple software platforms (e.g., Gaussian vs. ORCA) to rule out algorithmic biases .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify critical functional groups (e.g., 3,4-dimethoxyphenyl, piperazine) using docking software like AutoDock.
  • Analog Synthesis : Replace the ethyl carboxylate group with bulkier esters or introduce electron-withdrawing groups to modulate receptor affinity.
  • Enzyme Assays : Test analogs against target enzymes (e.g., kinases) to correlate structural changes with inhibitory potency .

Q. What reactor designs improve scalability for multi-step syntheses of this compound?

  • Methodological Answer :
  • Continuous Flow Reactors : Minimize intermediate isolation by coupling steps in a single flow system, enhancing reproducibility.
  • Membrane Separation Technologies : Remove byproducts in real-time using nanofiltration membranes.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress dynamically .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign ambiguous peaks.
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to track unexpected couplings.
  • Control Experiments : Replicate reactions under anhydrous/inert conditions to rule out hydrolysis or oxidation artifacts .

Q. What statistical approaches validate reproducibility in synthetic yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to assess the impact of variables (e.g., catalyst loading, temperature).
  • Standard Deviation Analysis : Perform ≥3 independent replicates; report confidence intervals (95% CI).
  • Outlier Detection : Apply Grubbs’ test to exclude non-representative data points .

Ethical and Compliance Considerations

Q. How to ensure compliance with non-therapeutic research regulations for this compound?

  • Methodological Answer :
  • Documentation : Maintain detailed records of synthesis, handling, and disposal per EPA and TSCA guidelines.
  • Ethics Review : Submit protocols to institutional biosafety committees (IBCs) if testing in cellular models.
  • Waste Management : Neutralize reactive intermediates before disposal via approved chemical waste contractors .

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